N-Methyl-4-[(6-methylpyrazin-2-yl)oxy]benzylamine is a chemical compound with the molecular formula and a molecular weight of approximately 229.28 g/mol. It is identified by the CAS number 912569-67-6. This compound features a unique structure that includes a benzylamine moiety linked to a methylpyrazinyl group through an ether bond, which contributes to its diverse applications in scientific research, particularly in medicinal chemistry and biological studies .
N-Methyl-4-[(6-methylpyrazin-2-yl)oxy]benzylamine is classified as an organic compound, specifically a substituted benzylamine. It is synthesized primarily for use in research settings, where it serves as a building block for more complex molecules and as a potential therapeutic agent due to its biological activity .
The synthesis of N-Methyl-4-[(6-methylpyrazin-2-yl)oxy]benzylamine typically involves the reaction of 4-hydroxybenzylamine with 6-methylpyrazine in the presence of a methylating agent. The following steps outline the general synthetic route:
The molecular structure of N-Methyl-4-[(6-methylpyrazin-2-yl)oxy]benzylamine can be represented by its IUPAC name: N-methyl-1-[4-(6-methylpyrazin-2-yl)oxyphenyl]methanamine. The structural formula indicates the presence of:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₅N₃O |
Molecular Weight | 229.28 g/mol |
CAS Number | 912569-67-6 |
SMILES | CNCC1=CC=C(OC2=NC(C)=CN=C2)C=C1 |
InChI Key | DAHTXAIQFDPRFK-UHFFFAOYSA-N |
N-Methyl-4-[(6-methylpyrazin-2-yl)oxy]benzylamine participates in various chemical reactions, which include:
The choice of reagents and conditions significantly influences the outcome of these reactions, affecting both yield and purity of the products formed.
The mechanism of action for N-Methyl-4-[(6-methylpyrazin-2-yl)oxy]benzylamine involves its interaction with specific biological targets, such as enzymes or receptors:
The physical properties of N-Methyl-4-[(6-methylpyrazin-2-yl)oxy]benzylamine include:
The chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Stability | Stable under standard conditions but sensitive to oxidation |
These properties are essential for understanding its behavior during synthesis and application in various research settings.
N-Methyl-4-[(6-methylpyrazin-2-yl)oxy]benzylamine has numerous applications across different scientific fields:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1